6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.70 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It has been found to inhibit the high affinity uptake of [3h] 5-ht in a competitive manner . This suggests that it may interact with serotonin transporters, but further studies are needed to confirm this.
Biochemical Pathways
Given its potential interaction with serotonin transporters, it may influence serotonin signaling pathways .
Result of Action
The compound has been found to increase the potassium-evoked release of 5-HT from the retina
Biochemical Analysis
Biochemical Properties
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This compound acts as a substrate for MAO, leading to the production of corresponding metabolites. Additionally, it interacts with serotonin receptors, influencing neurotransmitter levels and signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving serotonin and dopamine . This compound modulates gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes . These effects contribute to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways . This binding interaction influences the release of neurotransmitters and the overall neurotransmission process. Additionally, this compound inhibits the activity of monoamine oxidase, resulting in increased levels of monoamines in the synaptic cleft . These molecular interactions contribute to its pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance neurotransmitter levels and improve behavioral outcomes . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and alterations in normal cellular function . These dosage-dependent effects are important for determining the safe and effective use of this compound in research and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of corresponding metabolites . Additionally, it interacts with other enzymes and cofactors involved in neurotransmitter synthesis and degradation . These metabolic interactions influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and interacts with various organelles, including mitochondria and endoplasmic reticulum . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments . The subcellular localization influences its biochemical and pharmacological effects.
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANKCRQVOCWUPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)N)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960494 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4003-88-7 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.